molecular formula C20H16Cl2N2O3 B2956830 1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 320419-66-7

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2956830
CAS No.: 320419-66-7
M. Wt: 403.26
InChI Key: KSKUNDYEJIVNHQ-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorophenyl intermediate.

    Coupling with methoxyphenyl group: The dichlorophenyl intermediate is then reacted with 2-methoxyaniline under specific conditions to form the desired product.

    Cyclization and oxidation: The final step involves cyclization and oxidation reactions to form the dihydropyridine ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups, along with the dihydropyridine ring, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-18-7-3-2-6-17(18)23-19(25)15-5-4-10-24(20(15)26)12-13-8-9-14(21)11-16(13)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKUNDYEJIVNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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